molecular formula C16H19NO B168571 N-benzyl-1-(3-methoxyphenyl)ethanamine CAS No. 138852-32-1

N-benzyl-1-(3-methoxyphenyl)ethanamine

Cat. No.: B168571
CAS No.: 138852-32-1
M. Wt: 241.33 g/mol
InChI Key: AWFLVVVPPDRGCE-UHFFFAOYSA-N
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Description

N-benzyl-1-(3-methoxyphenyl)ethanamine is an organic compound with the molecular formula C16H19NO It is a derivative of phenethylamine, characterized by the presence of a benzyl group and a methoxyphenyl group attached to the ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3-methoxyphenyl)ethanamine typically involves the reaction of 3-methoxybenzaldehyde with benzylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 3-methoxybenzaldehyde reacts with benzylamine to form an imine intermediate, which is then reduced to the desired amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3-methoxyphenyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-1-(3-methoxyphenyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as receptors and enzymes. It serves as a model compound for understanding the structure-activity relationships of phenethylamine derivatives .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities that could be harnessed for the development of new drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable for various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(4-methoxyphenyl)ethanamine
  • N-benzyl-1-(2-methoxyphenyl)ethanamine
  • N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine

Uniqueness

N-benzyl-1-(3-methoxyphenyl)ethanamine is unique due to the specific positioning of the methoxy group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-benzyl-1-(3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13(15-9-6-10-16(11-15)18-2)17-12-14-7-4-3-5-8-14/h3-11,13,17H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFLVVVPPDRGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373451
Record name N-benzyl-1-(3-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138852-32-1
Record name N-benzyl-1-(3-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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